molecular formula C14H23NO2S B2481916 N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3,3-dimethylbutanamide CAS No. 2034256-32-9

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3,3-dimethylbutanamide

Cat. No.: B2481916
CAS No.: 2034256-32-9
M. Wt: 269.4
InChI Key: WHGHNOLCZMQBBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3,3-dimethylbutanamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound features a thiophene ring, which is a five-membered heterocyclic structure containing sulfur, and a butanamide moiety, which is a derivative of butanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3,3-dimethylbutanamide typically involves multiple steps, starting with the preparation of the thiophene ring. One common method involves the reaction of 2-bromo-5-(1-hydroxyethyl)thiophene with ethylamine under basic conditions to form the intermediate N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)amine. This intermediate is then reacted with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The thiophene ring can be reduced under specific conditions.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Formation of N-(2-(5-(1-oxoethyl)thiophen-2-yl)ethyl)-3,3-dimethylbutanamide.

    Reduction: Formation of a dihydrothiophene derivative.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism by which N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3,3-dimethylbutanamide exerts its effects involves interactions with specific molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)isobutyramide
  • N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclohexanecarboxamide

Uniqueness

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3,3-dimethylbutanamide is unique due to its specific combination of a thiophene ring and a butanamide moiety, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2S/c1-10(16)12-6-5-11(18-12)7-8-15-13(17)9-14(2,3)4/h5-6,10,16H,7-9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGHNOLCZMQBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)CCNC(=O)CC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.